![molecular formula C20H13NO3S B5857754 N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as MBCO-AM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzochromene derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-angiogenic activity. It has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of focus could be on elucidating its mechanism of action, which would provide valuable insights into its potential therapeutic applications. Another area of focus could be on developing more efficient synthesis methods for N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, which would facilitate its use in lab experiments. Additionally, further studies on the toxicity and pharmacokinetics of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide would be necessary to evaluate its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 2-mercaptophenylamine in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to obtain N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. This synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-oxo-N-(2-sulfanylphenyl)benzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-19(21-16-7-3-4-8-18(16)25)15-11-14-13-6-2-1-5-12(13)9-10-17(14)24-20(15)23/h1-11,25H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLBDZXOAAWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



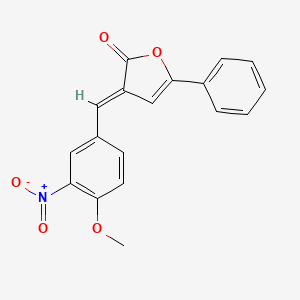

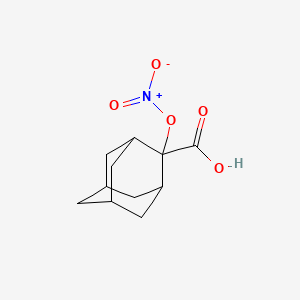

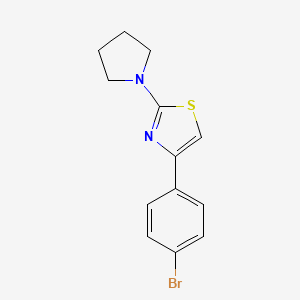
![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
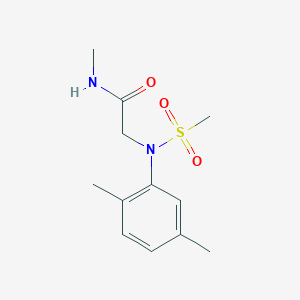
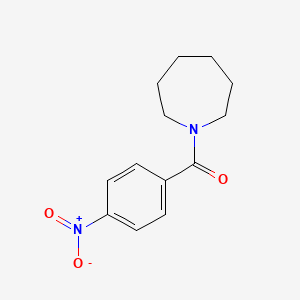
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)
